molecular formula C3H4Br2O2 B166308 Methyl dibromoacetate CAS No. 6482-26-4

Methyl dibromoacetate

Cat. No.: B166308
CAS No.: 6482-26-4
M. Wt: 231.87 g/mol
InChI Key: DZFMIUJZSYIMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl dibromoacetate is a chemical compound with the molecular formula C3H4Br2O2 . It is a solid at room temperature . It is used as an analytical standard .


Molecular Structure Analysis

The molecular formula of this compound is C3H4Br2O2 . It has a molecular weight of 231.87 . The molecule contains a total of 10 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 ester .


Physical and Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3 . It has a boiling point of 182.5±0.0 °C at 760 mmHg . The vapour pressure is 0.8±0.3 mmHg at 25°C . The enthalpy of vaporization is 41.9±3.0 kJ/mol . The flash point is 56.9±21.8 °C . The index of refraction is 1.524 .

Scientific Research Applications

DNA Methylation and Carcinogenic Potential

Methyl dibromoacetate (DBA) has been studied for its effects on DNA methylation and its potential carcinogenicity. Tao et al. (2004) found that DBA caused DNA hypomethylation, increased mRNA expression of certain genes, and induced peroxisome proliferation, similar to other haloacetic acids like DCA and TCA. This suggests that DBA might also be a liver carcinogen, sharing biochemical and molecular activities with DCA and/or TCA (Tao et al., 2004).

Analytical Methods for Monitoring Disinfection By-products

This compound is also relevant in the context of monitoring disinfection by-products in water. Sadia and Pauzi (2009) developed a method involving solid-phase extraction, methylation derivatization, and GC-MS for determining halogenated acetic acids in drinking water, highlighting the importance of accurate analytical methods for monitoring such compounds including dibromoacetic acid, a related compound to this compound (Sadia & Pauzi, 2009).

Environmental Presence and Historical Context

Research by Von Sydow et al. (2000) drilled into the historical context and environmental presence of haloacetates, including dibromoacetate (DBA), in Antarctica's Dronning Maud Land. They concluded that there is a significant natural background level of dibromoacetate in precipitation, providing insight into its environmental distribution and historical presence (Von Sydow et al., 2000).

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a difunctional initiator for atom transfer radical polymerization. Zhi (2000) confirmed its role in polymerization of n-butyl acrylate and highlighted its application in preparing ABA triblock copolymers (Zhi, 2000).

Advanced Oxidation Processes

This compound is also relevant in studies related to advanced oxidation processes for water treatment. Jo, Dietrich, and Tanko (2011) applied UV/H2O2 for the simultaneous degradation of odorants and disinfection by-products, including brominated haloacetic acids like dibromoacetic acid, highlighting the efficiency of this process in controlling multiple contaminants in water treatment (Jo, Dietrich, & Tanko, 2011).

Safety and Hazards

Methyl dibromoacetate is classified as toxic and highly flammable . It is toxic by inhalation and can cause damage to organs . It can also irritate the skin and eyes . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Methyl 2,2-dibromoacetate plays a significant role in biochemical reactions due to its ability to alkylate phenol and amino groups . This compound interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it has been used in the chemical modification of histidine, a process that involves the alkylation of the amino acid . The interactions between Methyl 2,2-dibromoacetate and these biomolecules are primarily covalent, leading to the formation of stable adducts that can alter the function of the target proteins and enzymes.

Cellular Effects

Methyl 2,2-dibromoacetate has been shown to influence various cellular processes. As an alkylating agent, it can modify cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the alkylation of histidine residues in proteins can disrupt their normal function, leading to changes in cellular activities such as signal transduction and metabolic regulation. Additionally, Methyl 2,2-dibromoacetate can induce cytotoxic effects, which may result in cell death or altered cell proliferation.

Molecular Mechanism

The molecular mechanism of action of Methyl 2,2-dibromoacetate involves its ability to form covalent bonds with nucleophilic sites on biomolecules . This compound can alkylate the amino and phenol groups of proteins and enzymes, leading to the formation of stable adducts. These modifications can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. For instance, the alkylation of histidine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting metabolic pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,2-dibromoacetate can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or reactive chemicals. Long-term exposure to Methyl 2,2-dibromoacetate in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 2,2-dibromoacetate in animal models vary with different dosages . At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, Methyl 2,2-dibromoacetate can cause severe toxic effects, including cellular damage, organ dysfunction, and even death. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at certain dosage levels.

Metabolic Pathways

Methyl 2,2-dibromoacetate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . The metabolic transformation of Methyl 2,2-dibromoacetate can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Methyl 2,2-dibromoacetate within cells and tissues involve various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, Methyl 2,2-dibromoacetate can bind to intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its solubility and affinity for different cellular compartments.

Subcellular Localization

Methyl 2,2-dibromoacetate exhibits specific subcellular localization patterns that can affect its activity and function . This compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and organelles, through targeting signals and post-translational modifications. The subcellular localization of Methyl 2,2-dibromoacetate can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

methyl 2,2-dibromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMIUJZSYIMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334861
Record name Methyl dibromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6482-26-4
Record name Methyl 2,2-dibromoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6482-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl dibromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl dibromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl dibromoacetate
Reactant of Route 2
Reactant of Route 2
Methyl dibromoacetate
Reactant of Route 3
Reactant of Route 3
Methyl dibromoacetate
Reactant of Route 4
Reactant of Route 4
Methyl dibromoacetate
Reactant of Route 5
Reactant of Route 5
Methyl dibromoacetate
Reactant of Route 6
Methyl dibromoacetate
Customer
Q & A

Q1: What types of reactions can methyl dibromoacetate undergo in the presence of iron compounds?

A1: this compound participates in free-radical addition reactions with alkenes when iron compounds are used as catalysts or initiators. For example, it reacts with ethylene and 1-hexene [], as well as acrylic compounds like methyl crotonate [, ]. These reactions typically result in the addition of the dibromoacetate moiety across the carbon-carbon double bond of the alkene.

Q2: How does the choice of initiating system affect the addition reaction of this compound to acrylic compounds?

A2: The research indicates that the outcome of the addition reaction, such as yield and product distribution, can be influenced by the specific initiating system used []. While the provided abstracts don't delve into specific examples, it suggests that different iron compounds or combinations with other reagents like dimethylaniline [] can lead to variations in reaction efficiency and selectivity.

Q3: Are there any studies comparing the reactivity of this compound with other similar compounds?

A3: Yes, one study investigates the addition reactions of both this compound and methyl tribromoacetate with acrylic compounds []. This suggests that researchers are interested in understanding how the degree of halogenation influences the reactivity of these compounds in addition reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.